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Abstract
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global

health. A key mechanism contributing to this resistance is the overexpression of efflux pumps,

which actively extrude a broad range of antibiotics from the bacterial cell. The AcrAB-TolC

efflux pump is a major contributor to antibiotic resistance in many Gram-negative bacteria. The

periplasmic membrane fusion protein, AcrA, is an essential component of this tripartite system,

linking the inner membrane transporter AcrB to the outer membrane channel TolC.[1][2][3]

Disrupting the function of this pump by knocking out the acrA gene presents a promising

strategy to re-sensitize MDR bacteria to existing antibiotics. This document provides detailed

application notes and protocols for the targeted knockout of the acrA gene using the CRISPR-

Cas9 system in Escherichia coli, a model organism for studying Gram-negative bacteria.

Introduction
The AcrAB-TolC efflux pump is a member of the Resistance-Nodulation-Division (RND)

superfamily and plays a crucial role in the intrinsic and acquired antibiotic resistance of E. coli

and other Gram-negative pathogens.[1] AcrA, a membrane fusion protein, is responsible for

bridging the inner membrane protein AcrB and the outer membrane protein TolC, forming a

continuous channel for drug efflux.[2][3] The knockout of the acrA gene has been shown to

disrupt the assembly and function of the AcrAB-TolC pump, leading to increased susceptibility

to various antibiotics.[4]
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The CRISPR-Cas9 system has emerged as a powerful and precise tool for genome editing in a

wide range of organisms, including bacteria.[3][5] This system utilizes a guide RNA (sgRNA) to

direct the Cas9 nuclease to a specific genomic locus, where it introduces a double-strand

break (DSB). The cell's natural DNA repair mechanisms can then be harnessed to introduce

desired genetic modifications, such as gene knockouts.

This application note details a comprehensive workflow for the CRISPR-Cas9-mediated

knockout of the acrA gene in E. coli. The protocol covers sgRNA design, delivery of CRISPR-

Cas9 components, selection and screening of knockout mutants, and validation of the gene

knockout at both the genomic and phenotypic levels.

Signaling Pathway and Experimental Workflow
The AcrAB-TolC efflux pump facilitates the extrusion of antibiotics from the bacterial cell. The

experimental workflow outlines the key steps for knocking out the acrA gene using CRISPR-

Cas9.
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Caption: The AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.
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Caption: Experimental workflow for CRISPR-Cas9 mediated knockout of the acrA gene.

Experimental Protocols
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sgRNA Design and Synthesis
Objective: To design and synthesize sgRNAs targeting the acrA gene in E. coli.

Materials:

E. coliacrA gene sequence (e.g., from NCBI)

sgRNA design software (e.g., CHOPCHOP, CRISPOR)

Protocol:

Retrieve the nucleotide sequence of the acrA gene from a relevant database.

Use sgRNA design tools to identify potential 20-nucleotide target sequences within the acrA

gene. These tools will typically screen for sequences adjacent to a Protospacer Adjacent

Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

Select sgRNAs with high on-target scores and low off-target scores to maximize efficiency

and minimize unintended mutations.

Synthesize the selected sgRNA sequences as DNA oligonucleotides for subsequent cloning

into an expression vector.

Parameter Recommendation

Target Region
Within the 5' coding region of the acrA gene to

ensure a null mutation.

PAM Sequence NGG (for SpCas9)

sgRNA Length 20 nucleotides

Off-target Sites
Should have at least 3-4 mismatches compared

to any other site in the genome.

Plasmid Construction and Delivery
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Objective: To clone the designed sgRNA into a Cas9-expressing plasmid and deliver it into E.

coli.

Materials:

pCas9 plasmid (containing the Cas9 gene)

sgRNA cloning vector

Restriction enzymes

T4 DNA ligase

Competent E. coli cells (e.g., DH5α for cloning, target strain for knockout)

Electroporator and cuvettes

Protocol:

Clone the synthesized sgRNA oligonucleotides into a suitable sgRNA expression vector

according to the manufacturer's protocol. This typically involves annealing the

complementary oligos and ligating them into a linearized vector.

Co-transform the Cas9 expression plasmid and the sgRNA expression plasmid into the

target E. coli strain. Electroporation is a common and efficient method for plasmid delivery

into E. coli.[6]

Alternatively, a single plasmid system containing both the Cas9 and sgRNA expression

cassettes can be used.[7]
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Component Description

Cas9 Expression Plasmid Carries the gene for the Cas9 nuclease.

sgRNA Expression Plasmid
Carries the specific sgRNA sequence targeting

the acrA gene.

Delivery Method
Electroporation is recommended for high

transformation efficiency in E. coli.

Selection Marker
Plasmids should carry antibiotic resistance

genes for selection of transformants.

Selection and Screening of Knockout Mutants
Objective: To select for cells that have undergone successful gene editing and screen for acrA

knockout mutants.

Materials:

LB agar plates with appropriate antibiotics

PCR reagents

Primers flanking the acrA target site

Protocol:

Plate the transformed E. coli on LB agar containing the appropriate antibiotics to select for

cells that have successfully taken up the plasmids.

Pick individual colonies and grow them in liquid culture.

Perform colony PCR using primers that flank the sgRNA target site in the acrA gene.

Analyze the PCR products by agarose gel electrophoresis. A successful knockout may result

in a size shift of the PCR product due to insertions or deletions (indels) introduced by the

DNA repair process.
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Validation of acrA Gene Knockout
Objective: To confirm the knockout of the acrA gene at the genomic and phenotypic levels.

Materials:

PCR purification kit

Sanger sequencing service

Antibiotics for susceptibility testing (e.g., ciprofloxacin, tetracycline)

Microplate reader or agar plates for MIC determination

RNA extraction kit

Reverse transcriptase

qPCR reagents and instrument

Protocols:

a. Genomic Validation by Sanger Sequencing:

Purify the PCR products from colonies that showed a potential indel.

Send the purified PCR products for Sanger sequencing.[8]

Align the sequencing results with the wild-type acrA gene sequence to confirm the presence

of a frameshift mutation or other disruptive indel at the target site.

b. Phenotypic Validation by Minimum Inhibitory Concentration (MIC) Assay:

Determine the MIC of various antibiotics for the wild-type and putative acrA knockout strains.

This can be done using broth microdilution or agar dilution methods.

A significant decrease in the MIC for antibiotics known to be substrates of the AcrAB-TolC

pump in the knockout strain compared to the wild-type strain indicates a functional knockout

of acrA.[9]
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Antibiotic Expected Outcome in acrA Knockout

Ciprofloxacin Increased susceptibility (Lower MIC)

Tetracycline Increased susceptibility (Lower MIC)

Erythromycin Increased susceptibility (Lower MIC)

Kanamycin May show little to no change[9]

c. Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR):

Extract total RNA from both wild-type and acrA knockout strains.

Synthesize cDNA using reverse transcriptase.[10][11]

Perform qRT-PCR using primers specific for the acrA gene and a reference gene (e.g.,

rpoB).[12][13]

The absence or significant reduction of acrA mRNA levels in the knockout strain compared to

the wild-type confirms the knockout at the transcriptional level.

Strain Relative acrA mRNA Expression

Wild-Type 1.0 (normalized)

acrA KO Undetectable or significantly reduced

Conclusion
The CRISPR-Cas9 system provides an efficient and precise method for knocking out the acrA

gene in E. coli. This approach allows for the functional investigation of the AcrAB-TolC efflux

pump and its role in antibiotic resistance. The detailed protocols provided in this application

note offer a comprehensive guide for researchers aiming to develop and validate acrA knockout

strains. The successful generation of such strains can serve as a valuable tool in the discovery

and development of novel strategies to combat multidrug resistance in pathogenic bacteria.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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